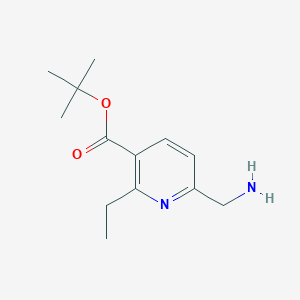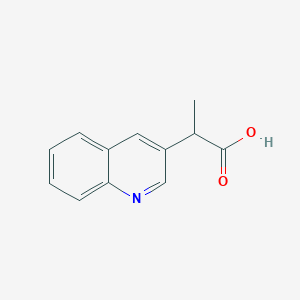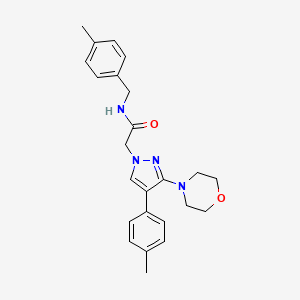![molecular formula C25H22N6O2S B2379717 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide CAS No. 902881-63-4](/img/structure/B2379717.png)
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22N6O2S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Applications
Research has explored similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, for their potential as antiallergic agents. A study by Menciu et al. (1999) focused on synthesizing these compounds and assessing their antiallergic potency. They found N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide to be significantly potent in histamine release assays and IL-4 production tests. This indicates a potential area of exploration for related compounds in allergy treatment and prevention (Menciu et al., 1999).
Cytotoxic Activity
Another research direction includes the study of cytotoxic activity against cancer cell lines. Nguyen et al. (2019) synthesized a series of compounds including 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. These compounds exhibited varying levels of cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This suggests that structurally similar compounds might have potential applications in cancer research (Nguyen et al., 2019).
Antimicrobial Activity
The synthesis of compounds with antimicrobial properties is another avenue of research. Studies by Muralikrishna et al. (2014) and others have shown that compounds with structures including indole moieties and acetamide groups can possess antimicrobial activity. This opens up possibilities for their use in developing new antimicrobial agents (Muralikrishna et al., 2014).
properties
IUPAC Name |
2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2S/c1-16-6-8-18(9-7-16)29-21(32)15-34-25-30-23-22(26-11-12-27-23)24(33)31(25)13-10-17-14-28-20-5-3-2-4-19(17)20/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELAMDKWZRTVDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2379636.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)






![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)

![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)
![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)
